Product packaging for 2-Amino-5-bromo-2'-chlorobenzophenone(Cat. No.:CAS No. 60773-49-1)

2-Amino-5-bromo-2'-chlorobenzophenone

Cat. No.: B138813
CAS No.: 60773-49-1
M. Wt: 310.57 g/mol
InChI Key: GTLLBGFJGUJABH-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzophenone (B1666685) Chemistry

Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. This basic structure is a common motif in numerous naturally occurring and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The versatility of the benzophenone scaffold lies in the ability to modify its properties through the addition of various functional groups to its phenyl rings. nih.gov

The specific substitutions on the benzophenone core of 2-Amino-5-bromo-2'-chlorobenzophenone—an amino group at the 2-position, a bromine atom at the 5-position, and a chlorine atom at the 2'-position—confer a unique reactivity profile. ontosight.ai The presence and positions of these substituents are not arbitrary; they are crucial in directing the compound's chemical behavior and making it a valuable precursor in the synthesis of more complex molecules. chemimpex.com The electron-donating amino group and the electron-withdrawing halogen atoms influence the electron density distribution across the molecule, thereby affecting its reactivity in subsequent chemical transformations. ontosight.ai

Academic Significance as a Versatile Research Intermediate

The primary significance of this compound in academic research lies in its role as a key building block for the synthesis of a variety of organic compounds. chemimpex.com Its utility is most prominently demonstrated in the pharmaceutical field, where it serves as a crucial precursor in the production of several therapeutic agents. chemimpex.comcaymanchem.com

One of the most notable applications of this compound is in the synthesis of phenazepam, a potent benzodiazepine (B76468) drug. caymanchem.comglpbio.com Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The synthesis of phenazepam from this compound highlights the latter's importance in accessing complex heterocyclic systems that form the core of many pharmaceuticals. caymanchem.com Furthermore, this compound is also an active metabolite of phenazepam, making it relevant for pharmacological and metabolic studies. caymanchem.comglpbio.com

Beyond its role in benzodiazepine synthesis, the unique arrangement of functional groups in this compound makes it an attractive starting material for creating diverse molecular architectures. Researchers have explored its use in the development of novel therapeutic agents, including potential anti-cancer compounds, due to its ability to interact with biological targets. chemimpex.com Its applications also extend to the synthesis of dyes, pigments, and photoinitiators for polymerization reactions. chemimpex.comontosight.ai

Key Properties of this compound
PropertyValue
Molecular FormulaC₁₃H₉BrClNO
Molecular Weight310.58 g/mol
CAS Number60773-49-1
AppearanceCrystalline solid

Overview of Key Research Domains and Scientific Challenges

The research applications of this compound primarily fall within the domains of medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, its role as a precursor to psychoactive drugs is well-established, and ongoing research continues to explore its potential in the development of new therapeutics for a range of diseases. chemimpex.com In organic synthesis, the compound serves as a valuable tool for constructing complex molecular frameworks. chemimpex.com In materials science, its derivatives are investigated for their optical and electronic properties, with potential applications in dyes, pigments, and polymers. chemimpex.comontosight.ai

Despite its utility, the synthesis and application of this compound are not without their challenges. The preparation of polysubstituted benzophenones can be complex, often requiring multi-step synthetic routes and careful control of reaction conditions to achieve the desired regioselectivity and yield. The development of more efficient and environmentally friendly synthetic methods remains an active area of research. Furthermore, in the context of drug development, the emergence of drug resistance necessitates the continuous design and synthesis of new bioactive molecules, a challenge that intermediates like this compound can help address by providing a scaffold for further chemical modification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9BrClNO B138813 2-Amino-5-bromo-2'-chlorobenzophenone CAS No. 60773-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-5-bromophenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLLBGFJGUJABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209598
Record name 5-Bromo-2'-chloro-2-aminobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60773-49-1
Record name 5-Bromo-2'-chloro-2-aminobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060773491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-2'-chloro-2-aminobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Modern Synthetic Routes for 2-Amino-5-bromo-2'-chlorobenzophenone

The synthesis of this compound can be achieved through several modern organic chemistry pathways. These methods aim to construct the diaryl ketone core with the desired functionalities in an efficient and controlled manner.

Strategies Involving Friedel-Crafts Type Acylation

The Friedel-Crafts acylation is a classical and widely employed method for the formation of aryl ketones. In the context of this compound synthesis, this typically involves the reaction of a substituted aniline (B41778) with a benzoyl chloride derivative in the presence of a Lewis acid catalyst.

A common approach is the acylation of p-bromoaniline with 2-chlorobenzoyl chloride. The amino group of the aniline is often protected prior to the acylation to prevent its reaction with the acylating agent and the Lewis acid. This multi-step process generally involves:

Protection of the amino group: The amino group of 4-bromoaniline (B143363) is typically protected, for instance, by acetylation with acetyl chloride.

Friedel-Crafts Acylation: The protected aniline then undergoes Friedel-Crafts acylation with 2-chlorobenzoyl chloride using a Lewis acid such as aluminum chloride (AlCl₃).

Deprotection: The protecting group is subsequently removed to yield the desired this compound. asianpubs.org

While effective, this method can sometimes suffer from harsh reaction conditions and the generation of significant waste. patsnap.com

Reactant 1Reactant 2CatalystKey TransformationRef.
4-Bromoaniline (protected)2-Chlorobenzoyl chlorideAlCl₃Acylation asianpubs.org
p-ChloroanilineBenzoyl chlorideBoron trichloride (B1173362) / Aluminum chlorideAcylation patsnap.com

Reductive Pathways in Precursor Synthesis (e.g., Isoxazole (B147169) Reduction)

An alternative and often more efficient strategy involves the synthesis of a heterocyclic precursor, such as a 3-phenyl-2,1-benzisoxazole (anthranil), followed by its reductive ring-opening. This pathway offers a different disconnection approach to the target molecule.

The synthesis of the isoxazole precursor, 5-bromo-3-(2-chlorophenyl)benzo[c]isoxazole, can be achieved through the cyclization of an appropriate precursor. Subsequent reductive cleavage of the N-O bond of the isoxazole ring yields the desired 2-aminobenzophenone (B122507).

A common reducing agent for this transformation is iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. patsnap.comwikipedia.org This method is advantageous as it often proceeds under milder conditions and can be more atom-economical compared to some Friedel-Crafts approaches. A patent for the synthesis of the closely related 2-amino-5-chlorobenzophenone (B30270) describes a process using iron powder and hydrochloric acid in toluene. google.com

PrecursorReducing AgentAcidKey TransformationRef.
5-Bromo-3-(2-chlorophenyl)benzo[c]isoxazoleIron (Fe)Acetic Acid / Hydrochloric AcidReductive ring-opening patsnap.comwikipedia.org
5-Chloro-3-phenylisoxazoleIron (Fe)Hydrochloric AcidReductive ring-opening google.com

Addition Reactions for C-C and C-N Bond Formation

The formation of the central ketone C-C bond can also be accomplished through the addition of organometallic reagents to a nitrile precursor. For instance, the reaction of a Grignard reagent, such as 2-chlorophenylmagnesium bromide, with 2-amino-5-bromobenzonitrile (B185297) would, after hydrolysis of the intermediate imine, yield this compound. This method allows for the direct formation of the C-C bond connecting the two aromatic rings.

While conceptually straightforward, the synthesis and handling of the required organometallic reagents and substituted benzonitriles can present challenges.

Palladium-Catalyzed Cross-Coupling Methodologies

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of C-C and C-N bonds. While specific examples for the direct synthesis of this compound are not extensively detailed in readily available literature, analogous reactions are well-established.

For instance, a Suzuki-Miyaura coupling could potentially be employed. This would involve the reaction of a boronic acid derivative of one of the aromatic rings with a halide of the other, catalyzed by a palladium complex. However, the presence of multiple halide substituents (bromo and chloro) would require careful control of reactivity to achieve selective coupling.

Process Optimization for Enhanced Yields and Purity

The optimization of synthetic routes to this compound is crucial for industrial applications, particularly in the pharmaceutical industry where high purity and yield are paramount. An article on the optimization of phenazepam production highlights the importance of the quality of its precursor, this compound. caymanchem.com

Optimization strategies may include:

Catalyst selection: Screening different Lewis acids or transition metal catalysts and their ligands.

Solvent effects: Investigating the influence of different solvents on reaction rates and selectivity.

Temperature and reaction time: Fine-tuning these parameters to maximize product formation and minimize side reactions.

Purification techniques: Developing efficient methods for the isolation and purification of the final product to meet stringent purity requirements.

For example, in the reductive cleavage of the isoxazole precursor, the choice of reducing agent and acidic medium, as well as the reaction temperature and work-up procedure, can significantly impact the final yield and purity.

Reactivity Studies and Derivatization Strategies

The chemical reactivity of this compound is primarily dictated by the presence of the amino group and the two halogenated aromatic rings. These functional groups provide handles for a variety of derivatization strategies.

The most prominent derivatization of this compound is its use in the synthesis of phenazepam. caymanchem.com This involves a multi-step sequence that begins with the acylation of the amino group, followed by cyclization to form the seven-membered diazepine (B8756704) ring.

Beyond its role as a benzodiazepine (B76468) precursor, the amino group can undergo a range of other chemical transformations, including:

Acylation: Reaction with various acylating agents to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents.

Formation of Schiff bases: Condensation with aldehydes and ketones to form imines.

The aromatic rings, being substituted with bromine and chlorine, are also amenable to further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions could be used to introduce new carbon-carbon or carbon-heteroatom bonds, further diversifying the molecular scaffold for various applications.

Reaction TypeReagent/CatalystProduct Type
AcylationAcetyl chlorideAmide
Cyclization (Phenazepam synthesis)Aminoacetyl chloride hydrochlorideBenzodiazepine
Schiff Base FormationAldehydes/KetonesImine
Cross-CouplingBoronic acids / Palladium catalystBiaryl derivatives

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Rings

The two aromatic rings of this compound exhibit distinct reactivity profiles towards substitution reactions, largely dictated by the nature of their substituents.

Ring A (Aminobromophenyl Ring): This ring is substituted with a strongly activating, ortho-, para-directing amino group (-NH₂) and a deactivating, ortho-, para-directing bromo group (-Br). The powerful activating effect of the amino group dominates, making this ring highly susceptible to electrophilic aromatic substitution. Incoming electrophiles are directed to the positions ortho and para to the amino group (positions 3 and 6). However, the position para to the amino group is already occupied by the bromine atom. Therefore, electrophilic substitution will preferentially occur at the positions ortho to the amino group. The amino group itself is nucleophilic and can readily undergo reactions such as acylation. For instance, it can be acylated with chloroacetyl chloride as a preliminary step in the synthesis of benzodiazepines. wikipedia.org

Ring C (Chlorophenyl Ring): This ring contains a deactivating, ortho-, para-directing chloro group (-Cl). This makes the ring less reactive towards electrophilic substitution compared to Ring A. Electrophilic attack, if forced, would be directed to the positions ortho and para to the chlorine atom. The halogen atoms on both rings can also act as leaving groups in nucleophilic aromatic substitution reactions, particularly when activated by strong electron-withdrawing groups or under transition-metal catalysis.

A common synthetic route to produce 2-aminobenzophenones is the Friedel-Crafts acylation of a substituted aniline. asianpubs.org This electrophilic substitution reaction highlights the inherent reactivity of the aniline ring system. asianpubs.org

Oxidation and Reduction Pathways of the Benzophenone (B1666685) Core

The central carbonyl group (ketone) of the benzophenone core is a primary site for oxidation and reduction reactions.

Reduction: The ketone can be readily reduced to a secondary alcohol (a benzhydrol derivative). This transformation is a common step in the synthesis of certain pharmaceuticals. For example, in the synthesis of Prazepam from its precursor 2-amino-5-chlorobenzophenone, a reduction step using lithium aluminum hydride is employed to convert the carbonyl group into a hydroxyl group. wikipedia.org This reduction can also be achieved using other common reducing agents like sodium borohydride. The resulting 4,5-dihydro derivatives can be produced by reducing the carbonyl group. google.com

Oxidation: While the benzophenone core is relatively stable to oxidation, strong oxidizing agents can cleave the molecule. However, other functional groups, particularly the amino group, are more susceptible to oxidation. Biological oxidation studies on similar 2-amino-5-chlorobenzophenone derivatives have shown that facile oxidation can occur in biological media. researchgate.net In specific synthetic pathways, such as the formation of benzodiazepine N-oxides, oxidizing agents like hydrogen peroxide can be used to oxidize the nitrogen atom within the newly formed heterocyclic ring. google.com

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The presence of bromine and chlorine atoms makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

Carbon-Carbon Coupling: The aryl halides (C-Br and C-Cl bonds) can participate in reactions like Suzuki-Miyaura coupling (with boronic acids) or Heck coupling (with alkenes) to form new carbon-carbon bonds. chemicalbook.com These reactions, typically catalyzed by palladium complexes, allow for the attachment of various alkyl, alkenyl, or aryl groups to the benzophenone scaffold.

Carbon-Heteroatom Coupling: Reactions such as the Buchwald-Hartwig amination (forming C-N bonds) or Ullmann condensation (forming C-O, C-N, or C-S bonds) can be utilized. These copper- or palladium-catalyzed reactions enable the introduction of amines, alcohols, or thiols at the positions of the halogen atoms. mdpi.com The bromine substituent is generally more reactive and has a higher leaving-group ability than chlorine in these coupling reactions, allowing for selective functionalization.

The table below summarizes potential coupling reactions for this compound.

Coupling ReactionBond FormedCatalyst (Typical)Reactant Partner
Suzuki-MiyauraC-CPalladiumOrganoboron Reagent
HeckC-CPalladiumAlkene
Buchwald-HartwigC-NPalladiumAmine
Ullmann CondensationC-O, C-N, C-SCopperAlcohol, Amine, Thiol

Cyclization Reactions for Heterocyclic System Formation

One of the most significant applications of this compound is its use as a precursor for the synthesis of 1,4-benzodiazepines, a class of seven-membered heterocyclic compounds. glpbio.com The compound serves as a key building block for the drug phenazepam. caymanchem.com

The general synthetic strategy involves a series of reactions that build the diazepine ring onto the aminobenzophenone core:

Acylation of the Amino Group: The synthesis is often initiated by acylating the 2-amino group. For example, reaction with chloroacetyl chloride in the presence of a base yields the corresponding 2-(chloroacetamido)-5-bromo-2'-chlorobenzophenone. google.com

Ring Closure: The resulting intermediate is then treated with a reagent like ammonia (B1221849) or methylamine (B109427). google.com The amine displaces the chlorine on the acetyl group via nucleophilic substitution, and subsequent intramolecular cyclization occurs between the newly introduced nitrogen and the imine formed from the original amino group and the benzophenone carbonyl, leading to the formation of the seven-membered diazepine ring. wikipedia.org

Alternative Cyclization: Another pathway involves reacting the 2-aminobenzophenone with an α-amino acid or its ester, such as glycine (B1666218) ethyl ester, in the presence of a catalyst like pyridine. google.com This condensation reaction directly leads to the formation of the benzodiazepine ring system. For example, the synthesis of chlordiazepoxide from 2-amino-5-chlorobenzophenone involves initial reaction with hydroxylamine, followed by acylation with chloroacetyl chloride to form a quinazolin-3-oxide, which then undergoes ring expansion upon reaction with methylamine to yield the final benzodiazepine structure. wikipedia.org

Influence of Halogen (Bromine, Chlorine) and Amino Substituents on Reactivity

The reactivity of this compound is a direct consequence of the electronic properties of its substituents. ontosight.ai

Amino Group (-NH₂): As a strong electron-donating group (via resonance), the amino group powerfully activates its aromatic ring (Ring A) towards electrophilic attack. Its nucleophilic character is also central to the cyclization reactions that form benzodiazepines, where it attacks an acylating agent. chemicalbook.com

They act as effective leaving groups in nucleophilic aromatic substitution.

They provide reactive sites for transition-metal-catalyzed cross-coupling reactions, enhancing the compound's utility as a synthetic building block. chemimpex.com

The interplay of these groups creates a molecule with a highly reactive, nucleophilic center (the amino group) and multiple sites (the halogenated positions) suitable for advanced synthetic modifications. chemimpex.com

The table below summarizes the influence of each substituent on the molecule's reactivity.

SubstituentRing PositionElectronic EffectInfluence on Reactivity
Amino (-NH₂)2Strong Electron-Donating (Resonance), ActivatingDirects electrophiles ortho/para; key nucleophile in cyclization
Bromo (-Br)5Inductive Withdrawing, Resonance Donating; DeactivatingDirects electrophiles ortho/para; good leaving group for coupling
Chloro (-Cl)2'Inductive Withdrawing, Resonance Donating; DeactivatingDirects electrophiles ortho/para; leaving group for coupling

Molecular Structure, Conformation, and Spectroscopic Elucidation in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the molecular structure of 2-amino-5-bromo-2'-chlorobenzophenone and understanding its electronic and vibrational states. Techniques such as NMR, mass spectrometry, and IR/UV-Vis spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. While specific, detailed spectral assignments for this compound are not widely published, analysis of its structural analogs, such as 2-amino-5-chlorobenzophenone (B30270), allows for the prediction of its characteristic NMR signals.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The protons on the two phenyl rings would appear in the aromatic region (typically 6.5-8.0 ppm), with their chemical shifts and coupling patterns influenced by the positions of the amino, bromo, and chloro substituents. The amine protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (C=O), which is expected to appear significantly downfield (in the 190-200 ppm range). The aromatic carbons would generate a series of signals between approximately 115 and 150 ppm. The specific chemical shifts of these carbons are dictated by the electronic effects of the attached halogen and amino groups. PubChem notes the existence of ¹³C NMR spectra for this compound, confirming its use in structural verification. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (Ar-H) 6.5 - 8.0 115 - 150
Amine Protons (-NH₂) Variable (Broad Signal) N/A

Note: Data are predicted based on typical chemical shift ranges for the functional groups present.

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pathways, which aids in structural confirmation. The compound has a molecular formula of C₁₃H₉BrClNO and a formula weight of approximately 310.6 g/mol . caymanchem.comcaymanchem.com

In mass spectral analysis, the protonated molecular ion (MH⁺) is observed at m/z 312.3. caymanchem.com A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak, which is characteristic of compounds containing both bromine and chlorine. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, while chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This combination results in a distinctive cluster of peaks for the molecular ion and any fragments containing these halogens.

Common fragmentation patterns for aminobenzophenones involve cleavage at the carbonyl group. Expected fragmentation pathways include:

Alpha-cleavage : The bonds adjacent to the carbonyl group can break, leading to the formation of benzoyl-type cations. This could result in fragments corresponding to the [2-amino-5-bromophenyl]⁺ moiety and the [2-chlorobenzoyl]⁺ cation or the [2-chlorophenyl]⁺ cation after loss of carbon monoxide.

Loss of Halogens : Fragments showing the loss of Br or Cl atoms are also anticipated.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₃H₉BrClNO caymanchem.comcaymanchem.com
Formula Weight 310.6 caymanchem.comcaymanchem.com

IR and UV-Vis spectroscopy are used to identify the functional groups present in the molecule and to probe its electronic transitions.

Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the vibrational modes of the molecule's bonds. The key functional groups of this compound give rise to characteristic absorption bands. The strong carbonyl (C=O) stretching vibration is expected in the region of 1630-1680 cm⁻¹. The N-H stretching of the primary amine group typically appears as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C-Br and C-Cl stretching vibrations are found in the fingerprint region at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique measures the electronic transitions within the molecule. For this compound, absorption maxima (λmax) have been identified at 216 nm and 234 nm. caymanchem.com These absorptions are attributed to π→π* transitions within the aromatic rings and the benzophenone (B1666685) chromophore.

Table 3: Primary Spectroscopic Features for Functional Group Analysis

Spectroscopic Technique Feature Expected/Observed Range
Infrared (IR) N-H Stretch (Amine) 3300 - 3500 cm⁻¹
C=O Stretch (Ketone) 1630 - 1680 cm⁻¹
Aromatic C-H Stretch > 3000 cm⁻¹

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, extensive research on the closely related analog, 2-amino-5-chlorobenzophenone, offers significant insight into the expected solid-state conformation and packing. researchgate.net

In the solid state, molecules of 2-amino-5-chlorobenzophenone are linked by N–H⋯O hydrogen bonds. researchgate.net The amino group (-NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. This interaction is a dominant force in the crystal packing, leading to the formation of a three-dimensional supramolecular architecture. researchgate.net It is highly probable that this compound would exhibit a similar hydrogen-bonding motif, organizing its molecules into a stable, ordered crystalline lattice.

Table 4: Hydrogen Bond Geometry in the Analogous 2-Amino-5-chlorobenzophenone

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) Angle (D-H···A) (°)

Source: Data from the crystal structure of 2-amino-5-chlorobenzophenone. researchgate.net

Due to steric hindrance between the ortho-substituents and the carbonyl bridge, the two phenyl rings in benzophenone derivatives are not coplanar. The degree of twisting is defined by the dihedral angle between the planes of the two aromatic rings. For the analog 2-amino-5-chlorobenzophenone, crystallographic studies show that the dihedral angles between the benzene (B151609) rings range from 53.7° to 59.8°. researchgate.net A study of another related compound, 2-amino-2',5-dichlorobenzophenone, revealed a large ring twist of 83.72°, highlighting the significant impact of ortho-substituents. nih.gov This non-planar conformation is a key structural feature of this compound, influencing its electronic properties and molecular recognition capabilities.

Table 5: Phenyl Ring Dihedral Angles in Substituted Benzophenones

Compound Dihedral Angle (°)
2-Amino-5-chlorobenzophenone 53.7 - 59.8 researchgate.net
2-Amino-2',5-dichlorobenzophenone 83.72 nih.gov

Crystallographic Data Refinement and Interpretation

In contrast, studies on the related compound, 2-amino-5-chlorobenzophenone, have been published, offering detailed crystallographic analysis. This highlights a specific gap in the research concerning the bromo- and chloro-substituted derivative.

Theoretical and Computational Structural Studies

In the absence of experimental data, theoretical and computational methods serve as powerful tools to predict and understand the properties of molecules. These studies can provide valuable insights into electronic structure, molecular geometry, and conformational flexibility.

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are employed to explore the conformational landscape and flexibility of a molecule over time. This method provides a dynamic picture of how the molecule behaves, including the rotation of its phenyl rings and the flexibility of its amino group. Regrettably, no published MD simulation studies were found for this compound. Such a study would be crucial in understanding how the molecule might interact with other molecules, a key factor in its reactivity and potential applications.

Prediction of Spectroscopic Parameters and Validation

Theoretical methods are also used to predict spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. Due to the lack of published research in this area for this compound, there are no available theoretical predictions of its spectroscopic parameters or any corresponding validation with experimental findings.

Applications in Advanced Chemical and Materials Science Research

Medicinal Chemistry and Pharmaceutical Research Applications

In the realm of pharmaceutical sciences, 2-Amino-5-bromo-2'-chlorobenzophenone has carved a niche as a critical precursor and metabolite, contributing to the development and understanding of therapeutically significant molecules.

Role as a Key Intermediate in Benzodiazepine (B76468) Synthesis

This compound serves as a pivotal intermediate in the synthesis of benzodiazepines, a class of psychoactive drugs. researchgate.net The general class of 2-aminobenzophenones are foundational starting materials for creating the characteristic seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring that defines the core structure of benzodiazepines. researchgate.netnih.gov The synthesis process typically involves the reaction of the amino group of the benzophenone (B1666685) derivative, leading to the formation of the heterocyclic ring system. While specific reaction pathways vary, the utility of 2-aminobenzophenone (B122507) scaffolds is a well-established strategy in the production of these therapeutic agents. wikipedia.orgresearchgate.net

Precursor for Phenazepam and Related Therapeutically Valuable Compounds

The most direct and well-documented application of this compound is its role as a direct precursor in the synthesis of Phenazepam. caymanchem.commedchemexpress.com Phenazepam is a potent benzodiazepine derivative with anxiolytic, anticonvulsant, and sedative-hypnotic properties. The synthesis of Phenazepam from this specific benzophenone derivative underscores the industrial and pharmaceutical importance of the starting material. The bromo and chloro substituents on the benzophenone core are integral to the final structure and pharmacological profile of Phenazepam.

Table 1: Examples of Therapeutically Valuable Compounds Derived from 2-Aminobenzophenone Precursors.
CompoundTherapeutic ClassPrecursor Mentioned in Literature
PhenazepamBenzodiazepine (Anxiolytic, Anticonvulsant)This compound
LorazepamBenzodiazepine (Anxiolytic)2-amino-2',5-dichlorobenzophenone
PrazepamBenzodiazepine (Anxiolytic)2-amino-5-chlorobenzophenone (B30270)
ChlordiazepoxideBenzodiazepine (Anxiolytic)2-amino-5-chlorobenzophenone

Exploration in Novel Therapeutic Agent Development (e.g., Anti-Cancer Agents)

The structural framework of this compound makes it an attractive scaffold for the development of novel therapeutic agents beyond the benzodiazepine class. chemimpex.com Research into 2-aminobenzophenone derivatives has revealed their potential as antimitotic agents, which are crucial in cancer therapy as they inhibit cell division. nih.govnih.gov The benzophenone core can be modified with various functional groups to interact with biological targets. chemimpex.com Specifically, derivatives of 5-Bromo-2'-chloro-2-aminobenzophenone have been investigated for their potential biological activities, including anticancer properties. ontosight.ai The presence of halogen atoms like bromine and chlorine can enhance the lipophilicity and binding affinity of the molecule to its target, a desirable feature in drug design. nih.gov Studies on related benzofuran (B130515) derivatives have shown that bromo and chloro substitutions can significantly increase anticancer activity. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For 2-aminobenzophenone derivatives, SAR studies have provided valuable insights. For instance, the introduction of an amino group at the ortho position of the benzophenone ring has been shown to be integral for increased growth inhibition in the context of antimitotic agents. nih.gov The nature and position of substituents on the aromatic rings significantly influence the biological activity. drugbank.com The presence of halogens, such as the bromine and chlorine in this compound, is a key area of investigation in SAR studies. These electronegative and lipophilic groups can modulate the electronic properties and membrane permeability of the molecule, thereby affecting its interaction with biological targets. nih.govcuny.edu

Table 2: Summary of Structure-Activity Relationship (SAR) Insights for Aminobenzophenone Derivatives.
Structural FeatureObserved Effect on Biological ActivityReference Context
Ortho-amino group on the benzophenone ringPlays an integral role in increased growth inhibition.Antimitotic agents
Halogen substituents (e.g., bromo, chloro)Can significantly increase anticancer activities, likely by enhancing binding affinity through halogen bonding.Anticancer derivatives
Substituents on the aromatic ringsSystematic optimization can lead to potent inhibition of proinflammatory cytokines.Anti-inflammatory agents

General Organic Synthesis and Building Block Utility

The chemical reactivity endowed by its multiple functional groups makes this compound a valuable building block in general organic synthesis. chemimpex.com The amino group can be readily acylated, alkylated, or diazotized to introduce a wide range of other functionalities. guidechem.com The bromine and chlorine atoms provide handles for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the construction of more complex molecular architectures. chemimpex.comchemicalbook.com Its utility extends to the synthesis of various heterocyclic compounds, including quinolines and acridones, which are themselves important scaffolds in medicinal and materials chemistry. researchgate.netnih.gov The stability and enhanced reactivity profile of this compound make it an attractive choice for both academic and industrial research in the creation of novel organic molecules. chemimpex.com

Synthon for the Construction of Complex Organic Molecules

The strategic placement of amino, bromo, and chloro groups on the benzophenone framework makes this compound a highly effective synthon. chemimpex.com These functional groups serve as reactive sites that can be selectively modified to build a variety of complex bioactive molecules. ontosight.ai The enhanced reactivity provided by the bromine and chlorine substituents makes it a valuable precursor for creating larger, more elaborate organic compounds. chemimpex.com A notable application is its role as a precursor in the synthesis of phenazepam, a benzodiazepine drug. caymanchem.comglpbio.com This demonstrates the compound's utility in constructing molecules with significant pharmacological relevance.

Preparation of Diverse Heterocyclic Systems (e.g., Quinolines, Quinazolines)

The 2-aminobenzophenone scaffold is a cornerstone for the synthesis of numerous heterocyclic systems, including quinolines and quinazolines. asianpubs.orgacs.org Quinolines can be efficiently prepared through the Friedländer synthesis, which involves the condensation of a 2-aminobenzophenone with a compound containing a reactive α-methylene group, often catalyzed by acids or bases. nih.govwikipedia.org

Quinazolines are another important class of heterocycles synthesized from 2-aminobenzophenone precursors. researchgate.net Various modern synthetic methods have been developed to achieve this transformation, offering advantages such as mild reaction conditions and high yields. nih.govfrontiersin.org

HeterocycleReactants (with 2-Aminobenzophenone)Catalyst/ConditionsKey FeaturesReference(s)
Quinolines Ketones with α-methylene groupAcid or Base catalyst (e.g., TFA, NaOH)Classic, versatile method (Friedländer Synthesis) nih.govwikipedia.org
Quinazolines BenzylaminesMolecular Iodine (I₂), O₂Green, sustainable, metal-free C-H amination nih.govfrontiersin.org
Quinazolines Aldehydes, Ammonium AcetateMicrowave heatingSolvent-free, rapid, eco-friendly frontiersin.org
Quinazolines NitrilesTMSOTf, Microwave heatingLewis acid catalysis, rapid synthesis nih.gov

Development of Novel Organic Reaction Methodologies

The use of 2-aminobenzophenones as substrates has spurred the development of innovative and efficient organic reaction methodologies. asianpubs.orgwum.edu.pl Research has focused on creating more sustainable and atom-economical synthetic routes. For instance, the molecular iodine-catalyzed synthesis of quinazolines from 2-aminobenzophenones and benzylamines under an oxygen atmosphere represents a green and economical approach by avoiding transition metals and harsh oxidants. nih.govfrontiersin.org Furthermore, the application of microwave-assisted, solvent-free reactions provides a clean, simple, and rapid alternative to conventional heating methods, significantly reducing reaction times and environmental impact. frontiersin.org These advancements highlight the role of 2-aminobenzophenones in driving progress toward more efficient and environmentally benign chemical syntheses.

Materials Science and Advanced Materials Research

The benzophenone core is a well-established functional unit in materials science, and its derivatives are increasingly explored for advanced applications. mdpi.comresearchgate.net The specific substitutions on this compound suggest its potential utility in creating novel materials with tailored properties.

Incorporation into Polymeric Systems for Tailored Properties

Benzophenone and its derivatives are widely recognized as effective photoinitiators for light-induced polymerization, particularly in UV-curable coatings and inks. ontosight.airesearchgate.net They can initiate polymerization through hydrogen abstraction upon exposure to UV light. rsc.org The presence of amino, bromo, and chloro groups in this compound could modulate the efficiency and absorption characteristics of the photoinitiation process. ontosight.ai By incorporating such functionalized benzophenones into polymer chains or formulations, it is possible to create polymeric systems with tailored properties, such as improved cross-linking efficiency, enhanced thermal stability, and specific responses to light. researchgate.netrsc.orgacs.org

Contributions to Organic Semiconductors and Functional Materials

The benzophenone framework is an attractive structural motif for the synthesis of organic semiconductors, particularly for applications in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.netnih.govpreprints.org Its electron-deficient nature makes it a suitable acceptor unit in donor-acceptor type molecules, which are crucial for designing efficient emitting materials. preprints.org The highly twisted geometry of benzophenone derivatives can help reduce intermolecular interactions, which is beneficial for material performance. preprints.org The incorporation of donor groups onto the benzophenone core is a key strategy in developing materials for thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient OLEDs. nih.govnih.gov The functional groups on this compound provide avenues for further chemical modification, enabling its potential integration into more complex organic semiconductor structures.

Potential in Optoelectronic and Photonic Applications

Molecules with extended π-conjugated systems often exhibit significant nonlinear optical (NLO) properties, which are essential for applications in photonics and optoelectronics, such as optical switching. frontiersin.orgnih.gov The delocalized π-electrons in these molecules can be easily polarized by strong electric fields from lasers, leading to NLO effects. nih.gov Benzophenone derivatives are among the organic compounds investigated for such properties. chemicalbook.com The combination of the benzophenone core with its various substituents can lead to interesting optical characteristics. ontosight.ai The delocalized electronic structure of this compound, influenced by its substituent groups, suggests its potential as a candidate for NLO materials, which are in demand for the development of advanced photonic devices. mostwiedzy.pl

Agrochemical Research and Development

While the broader class of benzophenone derivatives has been explored for potential agrochemical applications, with some skeletons found in fungicides, specific research detailing the direct use of this compound as an intermediate in the synthesis of agrochemical compounds is not extensively documented in publicly available scientific literature. The exploration of its potential in creating bioactive agrochemicals remains a prospective area for future research.

There is currently limited specific information available in peer-reviewed journals detailing the role of this compound as a direct precursor in the synthesis of commercialized or late-stage development agrochemicals. General principles of medicinal and agrochemical chemistry suggest that its reactive sites—the amino group and the halogenated phenyl rings—could be modified to produce novel molecular scaffolds. However, concrete examples of such synthetic pathways leading to agrochemical compounds are not readily found.

The investigation into this compound for developing bioactive agrochemicals is a field with potential rather than established findings. The development of sustainable agricultural solutions often involves creating targeted, biodegradable pesticides and herbicides. The structural motifs present in this compound could theoretically be incorporated into new active ingredients, but specific research initiatives or published results focusing on this application are yet to be prominent.

Dyes and Pigments Research

The application of this compound is more established in the field of dyes and pigments. Its aromatic structure serves as a foundational chromophore, and it is recognized as a valuable intermediate for producing a variety of colorants. chemimpex.comontosight.ai The presence of halogens and an amino group provides avenues for synthetic modification to fine-tune the color and performance properties of the resulting dyes. chemimpex.com

This compound is utilized as a building block in creating dyes and pigments for industries such as textiles and coatings. chemimpex.com The core benzophenone structure, combined with its substituents, contributes to the optical properties of molecules synthesized from it. ontosight.ai The amino group is a particularly useful site for diazotization reactions, a common method for producing azo dyes, which constitute a large class of commercial colorants. By reacting the diazotized form of this compound with various coupling agents, researchers can synthesize a wide array of chromophores with distinct spectral characteristics, leading to a broad palette of colors. However, detailed spectral data for specific dyes derived exclusively from this precursor are not widely published in academic literature.

The ultimate utility of a dye or pigment depends on its color intensity, hue, and stability under various conditions (e.g., light, heat, chemical exposure). The bromine and chlorine atoms on the this compound backbone can enhance the stability of the final colorant molecule. chemimpex.com These halogens can improve properties like lightfastness and resistance to degradation, which are critical for applications in textiles, plastics, and coatings. chemimpex.com While it is a known intermediate for creating vibrant colors, specific quantitative data on the color properties and stability metrics for dyes synthesized from this compound in different media are subjects of industrial research and not extensively detailed in public-domain scientific studies.

Mechanistic and Computational Studies in Chemical Biology

Elucidation of Reaction Mechanisms for Derivatization

The chemical structure of 2-amino-5-bromo-2'-chlorobenzophenone, featuring an amino group, a carbonyl group, and halogen substituents, makes it a versatile precursor for the synthesis of more complex heterocyclic compounds, most notably benzodiazepines. ontosight.airesearchgate.net The derivatization reactions primarily target the nucleophilic amino group and its interaction with the adjacent carbonyl moiety.

A principal pathway for derivatization is the acylation of the 2-amino group, followed by intramolecular cyclization. A common and illustrative example is the reaction with chloroacetyl chloride. The mechanism proceeds as follows:

Nucleophilic Acylation: The reaction initiates with the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of chloroacetyl chloride. This step forms a tetrahedral intermediate, which then collapses to yield 2-(chloroacetamido)-5-bromo-2'-chlorobenzophenone, an N-acylated intermediate. rsc.org

Cyclization: The subsequent step involves an intramolecular cyclization. This is often achieved by reaction with an amine, such as methylamine (B109427). The process can involve the formation of a quinazoline-N-oxide intermediate which then undergoes ring expansion. researchgate.net The nitrogen of the primary amine attacks the carbonyl carbon of the benzophenone (B1666685), and a subsequent rearrangement leads to the expansion of the six-membered ring into the seven-membered 1,4-benzodiazepine (B1214927) ring system. researchgate.net

This general mechanism is fundamental to the synthesis of various benzodiazepine (B76468) drugs. For instance, this compound is a known precursor in the synthesis of phenazepam. ontosight.ai The specific reagents and reaction conditions can be modified to introduce different substituents on the resulting benzodiazepine scaffold, thereby modulating its pharmacological properties. The reaction pathway highlights the importance of the aminobenzophenone core in facilitating the construction of complex heterocyclic systems through a sequence of acylation and cyclization steps.

Molecular Interactions and Binding Studies

The non-covalent interactions involving this compound and its derivatives are crucial for understanding their solid-state arrangement (crystal engineering) and their binding to biological targets. These interactions are primarily governed by the molecule's key functional groups: the amino group (hydrogen bond donor), the carbonyl oxygen (hydrogen bond acceptor), and the halogen atoms (potential for halogen bonding).

Hydrogen bonding plays a definitive role in the supramolecular assembly of aminobenzophenones. The amino group (-NH₂) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. analis.com.my

Crystal structure analyses of closely related compounds, such as 2-amino-5-chlorobenzophenone (B30270), provide significant insights. In the solid state, these molecules are linked by intermolecular N—H⋯O hydrogen bonds. researchgate.net These interactions connect individual molecules, forming extensive three-dimensional supramolecular architectures. researchgate.net The formation of these hydrogen-bonded networks is a key factor in the stability and conformation of the molecules within the crystal lattice. This capacity for hydrogen bonding is also fundamental in the context of molecular recognition at biological targets, where the amino and carbonyl groups can form specific hydrogen bonds with amino acid residues in a protein's binding pocket.

Interactive Table: Hydrogen Bond Parameters for 2-amino-5-chlorobenzophenone (Analogue)

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N2—H2A···O10.862.162.962154
N3—H3A···O30.862.192.960149
N4—H4A···O40.862.192.986153
N1—H1B···O40.862.012.642130
N2—H2B···O30.861.992.629130
N3—H3B···O20.861.982.623130
N4—H4B···O10.862.032.654129
Data derived from the crystal structure of 2-amino-5-chlorobenzophenone, a close structural analogue. researchgate.net

Beyond hydrogen bonding, the presence of bromine and chlorine atoms in this compound introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This occurs due to the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (a "σ-hole") on the side opposite to the covalent bond. nih.gov

The strength of a halogen bond typically follows the trend I > Br > Cl > F. nih.gov Therefore, the bromine atom in the 5-position is a more potent halogen bond donor than the chlorine atom in the 2'-position. These halogen atoms can interact with Lewis bases (nucleophiles) such as the carbonyl oxygen of a neighboring molecule or electron-rich residues in a biological target. These interactions are highly directional and can play a significant role in determining crystal packing and ligand-receptor binding affinity and specificity. Studies on other bromo-aromatic compounds have confirmed the existence of attractive Br···Br interactions, which can contribute to the stabilization of crystal structures. nih.gov

Theoretical Predictions of Reactivity, Selectivity, and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the reactivity and energetic landscape of molecules like this compound. While specific DFT studies on this exact molecule are not prevalent, analysis of related substituted benzophenones establishes a clear framework for theoretical investigation. analis.com.mytandfonline.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the amino-substituted phenyl ring, reflecting its nucleophilic character. The LUMO would likely be distributed across the carbonyl group and the chlorinated phenyl ring. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. They identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) near the amino hydrogens, confirming their roles as hydrogen bond acceptor and donors, respectively. The map would also reveal the positive σ-holes on the halogen atoms, predicting their propensity for halogen bonding. tandfonline.com

Fukui Functions and Reaction Energetics: Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net For the derivatization reactions, these calculations can predict that the amino nitrogen is the primary site for electrophilic attack (e.g., by chloroacetyl chloride). Furthermore, DFT calculations can be used to model the entire reaction pathway for derivatization, such as benzodiazepine synthesis. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This allows for the theoretical determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics.

In Silico Screening and Molecular Docking for Biological Targets

Given that this compound is a precursor to pharmacologically active benzodiazepines like phenazepam, its derivatives are of significant interest for their potential interaction with biological targets. ontosight.ai In silico screening and molecular docking are essential computational techniques used to predict and analyze these interactions, primarily with the γ-aminobutyric acid type A (GABA-A) receptor, the main target for benzodiazepines. researchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a benzodiazepine derivative) when bound to a receptor to form a stable complex. stmjournals.com For benzodiazepines, the binding site is located at the interface between the α and γ subunits of the GABA-A receptor. nih.gov Docking simulations would place derivatives of this compound into this binding pocket and calculate a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds between the ligand's carbonyl group and receptor residues, and hydrophobic or π-π stacking interactions involving the phenyl rings. mdpi.com The model would also show the orientation of the bromo- and chloro-substituents, indicating whether they contribute favorably to binding, perhaps through halogen bonding with specific residues. nih.gov

In Silico Screening: This involves computationally testing a large library of virtual compounds against a biological target. Starting with the this compound scaffold, a virtual library of derivatives can be generated by adding various substituents. This library can then be screened against the GABA-A receptor binding site using high-throughput docking. nih.gov This process helps to prioritize which derivatives are most likely to be active, guiding synthetic efforts toward the most promising candidates. Furthermore, in silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be performed on the top-scoring compounds to evaluate their drug-like properties before synthesis is undertaken. researchgate.net

Interactive Table: Key Residues in the Benzodiazepine Binding Site of the GABA-A Receptor

SubunitKey ResiduePotential Interaction
α1His101π-π stacking
α1Tyr159Hydrophobic interaction
α1Phe99Hydrophobic interaction
α1Tyr209Hydrophobic interaction
γ2Phe77π-π stacking
γ2Met130Hydrophobic interaction
γ2Thr142Hydrogen bonding
Key residues identified from homology modeling and docking studies of the α1/γ2 interface. researchgate.net

Analytical Methodologies and Quality Control in Research

Development and Validation of Analytical Reference Standards for Research

An analytical reference standard is a highly purified and well-characterized substance used as a measurement base in chemical analysis. 2-Amino-5-bromo-2'-chlorobenzophenone is utilized as an analytical reference standard, particularly in forensic and research applications related to the synthesis and metabolism of phenazepam. caymanchem.comglpbio.com The development and validation of such a standard are meticulous processes.

The validation ensures the identity, purity, and stability of the reference material. High-quality reference standards are essential for accurate results in pharmaceutical testing and research. biosynth.com This involves a comprehensive characterization using a suite of analytical techniques to establish its properties. For research purposes, this standard enables the accurate identification and quantification of the compound in various matrices, from synthetic reaction mixtures to biological samples. The availability of a certified reference standard is crucial for method development, validation, and the daily quality control of analytical procedures.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 60773-49-1 caymanchem.com
Molecular Formula C₁₃H₉BrClNO caymanchem.com
Molecular Weight 310.6 g/mol caymanchem.com
Synonyms (2-Amino-5-bromophenyl)(2-chlorophenyl)-methanone, 5-Bromo-2'-chloro-2-aminobenzophenone biosynth.com
Appearance Yellow crystalline powder

| Solubility | Soluble in DMF, DMSO, and Ethanol (all at 30 mg/mL) caymanchem.com |

Spectrophotometric and Spectrofluorometric Assays for Quantification

Spectrophotometry is a quantitative measurement technique that assesses the amount of a chemical substance by measuring the intensity of light that passes through a sample solution. For this compound, UV-Vis spectrophotometry can be used for quantification. The compound exhibits maximum absorbance (λmax) at wavelengths of 216 nm and 234 nm. caymanchem.com

By creating a calibration curve using a validated analytical reference standard, the concentration of the compound in an unknown sample can be determined by measuring its absorbance at one of the λmax values and comparing it to the curve. This method is relatively simple and rapid, making it suitable for routine quality control checks. While specific spectrofluorometric assays for this compound are not widely documented, the general principle would involve measuring the fluorescence emission after excitation at an appropriate wavelength, a technique known for its high sensitivity.

Impurity Profiling and Characterization for Research Materials

Impurity profiling is the identification and quantification of all potential impurities in a substance. For a research material like this compound, which is sometimes categorized among phenazepam impurities, this is a critical quality control step. cphi-online.com Characterizing impurities is essential as they can affect the compound's stability, reactivity, and performance in subsequent applications.

A combination of chromatographic and spectroscopic techniques is employed for this purpose. After initial separation by HPLC or GC, impurities are characterized using methods such as:

Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern of the impurity. Techniques like Electron Ionization (EI-MS) and High-Resolution Mass Spectrometry (HREI-MS) are used for precise mass determination and formula elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, allowing for the definitive identification of an impurity's structure. nih.gov

Infrared (IR) Spectroscopy : Identifies the functional groups present in the impurity molecule. nih.gov

By using these methods, a comprehensive profile of impurities can be established, ensuring the quality and reliability of the this compound research material.

Future Research Directions and Emerging Applications

Exploration of Green Chemistry Approaches in Synthesis

Traditional synthetic routes for 2-aminobenzophenones, such as the Friedel-Crafts acylation, often involve harsh conditions, stoichiometric amounts of catalysts like aluminum chloride, and the use of hazardous solvents, leading to significant environmental concerns and waste generation. researchgate.netasianpubs.orgtandfonline.com Future research is increasingly focused on developing greener, more sustainable synthetic methodologies.

Key areas of exploration include:

Catalyst-Free Reactions: Investigating the use of low-melting sugar-urea-salt mixtures as biodegradable and non-toxic reaction media could eliminate the need for traditional catalysts in reactions like the Friedländer synthesis, which uses 2-aminoaryl ketones as precursors. researchgate.net

One-Pot Procedures: Developing one-pot, multi-step syntheses, such as the transformation of acyl hydrazides into protected 2-aminobenzophenones, can significantly improve atom economy by reducing the number of intermediate purification steps, thereby minimizing solvent use and waste. acs.orgnih.gov

Benign Solvents and Catalysts: Research into replacing hazardous solvents with greener alternatives like glycerol (B35011) or developing reactions that can be performed in aqueous media is a priority. acs.org Furthermore, employing reusable, non-toxic catalysts could drastically reduce the environmental impact of synthesis.

The goal is to create synthetic pathways that are not only efficient and high-yielding but also economically viable and environmentally responsible, aligning with the core principles of green chemistry.

Expanded Role in Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, and cascade reactions, involving a series of intramolecular transformations, are powerful tools for building molecular complexity with high efficiency. The 2-aminobenzophenone (B122507) scaffold is well-suited for such processes.

Future research will likely leverage the reactivity of 2-Amino-5-bromo-2'-chlorobenzophenone in novel MCRs and cascade sequences. For instance, a tunable synthesis of functionalized 2-aminobenzophenones from one-pot cascade reactions involving allenic ketones and amines has been demonstrated. nih.govresearchgate.net This approach allows for the simultaneous introduction of valuable amino and carbonyl groups into a six-membered carbocycle. nih.govresearchgate.net Similarly, 2-acylbenzonitriles, which are structurally related, have been used in cascade reactions to produce diverse heterocyclic compounds. researchgate.net

The unique electronic properties conferred by the bromo and chloro substituents on this compound could be exploited to control the regioselectivity and stereoselectivity of these complex transformations, enabling rapid access to diverse libraries of novel heterocyclic compounds for applications in medicinal chemistry and materials science.

Design of Novel Functional Materials with Tunable Properties

The benzophenone (B1666685) core is a well-established chromophore known for its photophysical properties, making it a valuable component in functional materials. ontosight.ai Research is emerging on the use of benzophenone derivatives in advanced applications, where the substituents on the aromatic rings play a critical role in tuning the material's properties.

Organic Light-Emitting Diodes (OLEDs): The benzophenone moiety is being explored for the synthesis of organic semiconductors used in OLEDs. nih.gov It can serve as a core for host materials or as a thermally activated delayed fluorescent (TADF) emitter. nih.govmdpi.com The amino, bromo, and chloro groups on this compound can be chemically modified to fine-tune the electrochemical and photophysical properties, such as the energy levels and emission wavelengths, to create highly efficient OLEDs for displays and lighting. nih.govmdpi.com

Photoinitiators for 3D Printing: Benzophenone derivatives are widely used as photoinitiators in UV-curable inks, coatings, and 3D printing resins. ontosight.airsc.org By modifying the this compound structure, new multifunctional photoinitiators can be designed with enhanced molar extinction coefficients and red-shifted absorption maxima, making them suitable for photopolymerization with low-energy light sources like LEDs. rsc.org

UV Absorbers and Stabilizers: The inherent ability of the benzophenone structure to absorb UV radiation can be harnessed to create advanced UV absorbers. mdpi.com The specific substituents influence the absorption spectrum, and derivatives of this compound could be developed as additives to protect polymers and coatings from photodegradation, thereby extending their lifespan. mdpi.comresearchgate.net

The following table summarizes the potential applications and the role of the substituents in tuning material properties.

Application AreaFunctional Role of Benzophenone CoreInfluence of Substituents (Amino, Bromo, Chloro)
OLEDs Host material, Emitter (TADF)Tune energy levels, emission color, and quantum efficiency. nih.govmdpi.com
3D Printing PhotoinitiatorModify absorption wavelength and initiation efficiency. rsc.org
Coatings UV Absorber/StabilizerAdjust UV absorption range and compatibility with polymer matrix. mdpi.com

Advanced Computational Modeling for Predictive Research

In silico methods are becoming indispensable for accelerating the discovery and design of new molecules. Advanced computational modeling offers a predictive framework for understanding the properties of this compound derivatives before their synthesis, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate molecular structure with biological activity. nih.gov Such models have been successfully developed for benzophenone derivatives to predict their antimalarial activity. nih.govnih.govresearchgate.net Future work could involve creating robust QSAR models for derivatives of this compound to predict their potential as anticancer, anti-inflammatory, or CNS-active agents. nih.govnih.govnih.gov

Molecular Docking and Dynamics: As a precursor to benzodiazepines, which act on the GABA-A receptor, derivatives of this compound are prime candidates for computational studies. nih.govbiosolveit.de Molecular docking can predict the binding modes of novel analogues within the receptor's active site, while molecular dynamics simulations can assess the stability of these interactions over time. biosolveit.deresearchgate.net

Prediction of Physicochemical Properties: Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, spectral properties (UV-Vis), and reactivity of new derivatives. This is crucial for designing novel functional materials with specific optical or electronic characteristics.

These computational approaches will guide the rational design of new molecules with enhanced potency, selectivity, and desired material properties.

Integration with High-Throughput Screening for Drug Discovery

High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of chemical compounds to identify "hits" with desired biological activity. nih.gov The this compound scaffold is an ideal starting point for generating diverse chemical libraries for HTS campaigns.

Given its role as a precursor to benzodiazepines, a key area for HTS is in the discovery of novel central nervous system (CNS) modulators. nih.gov Libraries of compounds derived from this compound can be synthesized and screened for activity at various receptors. Modern HTS platforms, including cell-based assays and even whole-organism models like larval zebrafish, can efficiently screen for anxiolytic or other neuropsychiatric effects. mdpi.com The development of high-throughput bioanalytical assays, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for supporting these screening efforts by enabling rapid analysis of samples. nih.gov The combination of combinatorial synthesis based on the this compound core and advanced HTS technologies creates a powerful engine for discovering next-generation therapeutics.

Sustainable and Environmentally Benign Applications

Future research will also focus on leveraging the properties of this compound for applications that contribute to environmental sustainability. This extends beyond green synthesis to the lifecycle of the final products.

One promising area is in the development of materials for sustainable technologies. For example, creating more stable and efficient organic semiconductors for OLEDs can lead to lighting and display technologies with lower energy consumption and longer operational lifetimes. nih.gov Similarly, its use as a photoinitiator in UV-curing processes is inherently environmentally friendly, as these processes are often solvent-free and consume less energy than traditional thermal curing methods. rsc.org

The challenge lies in ensuring that these advanced materials are themselves environmentally benign. Future work must consider the full lifecycle, from synthesis to degradation, to avoid introducing new persistent pollutants. This includes designing molecules that are effective during their service life but can be broken down into non-toxic components at the end of their use.

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2-Amino-5-bromo-2'-chlorobenzophenone

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